1-Benzyl-2-methoxymethyl-1H-benzoimidazole
Description
Properties
IUPAC Name |
1-benzyl-2-(methoxymethyl)benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c1-19-12-16-17-14-9-5-6-10-15(14)18(16)11-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXKAGMRPDCVURA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC2=CC=CC=C2N1CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Benzyl 2 Methoxymethyl 1h Benzoimidazole
Conventional Multistep Synthesis Pathways
The classical approach to synthesizing 1-benzyl-2-methoxymethyl-1H-benzoimidazole typically involves a sequential, three-step process. This method relies on the initial formation of the benzimidazole (B57391) core, followed by the strategic introduction of the methoxymethyl and benzyl (B1604629) groups.
Condensation Reactions for Benzimidazole Ring Formation
The foundational step in this synthetic sequence is the construction of the benzimidazole ring system. A well-established method for this is the Phillips condensation reaction, which involves the reaction of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative. adichemistry.comsemanticscholar.org In the context of synthesizing the precursor for our target molecule, o-phenylenediamine is condensed with methoxyacetic acid. This reaction is typically carried out in the presence of a dehydrating agent or under acidic conditions to facilitate the cyclization and formation of 2-methoxymethyl-1H-benzoimidazole.
Commonly, a strong acid such as 4N hydrochloric acid is employed, and the reaction mixture is heated to drive the condensation. adichemistry.com The mechanism involves the initial acylation of one of the amino groups of the o-phenylenediamine by methoxyacetic acid, followed by an intramolecular cyclization and subsequent dehydration to yield the benzimidazole ring.
Table 1: Illustrative Conditions for Phillips Condensation
| Reactants | Catalyst/Solvent | Temperature | Product |
| o-Phenylenediamine, Methoxyacetic acid | 4N HCl | Reflux | 2-Methoxymethyl-1H-benzoimidazole |
This table is illustrative and based on general Phillips condensation reaction conditions.
Introduction of the Methoxymethyl Group at the C-2 Position
In the conventional multistep synthesis, the methoxymethyl group is incorporated at the C-2 position during the initial ring formation step, as described above. The use of methoxyacetic acid as the carboxylic acid component in the Phillips condensation directly installs the desired methoxymethyl substituent at the 2-position of the benzimidazole ring. adichemistry.com This approach is efficient as it combines the ring formation and C-2 functionalization in a single synthetic operation.
N-1 Benzylation Strategies
With the 2-methoxymethyl-1H-benzoimidazole intermediate in hand, the final step in the conventional pathway is the introduction of the benzyl group at the N-1 position. This is typically achieved through an N-alkylation reaction. The benzimidazole intermediate is treated with a benzylating agent, such as benzyl chloride or benzyl bromide, in the presence of a base. lookchem.comijper.org
The choice of base and solvent is crucial to ensure selective N-1 alkylation and to minimize potential side reactions. Common bases include potassium carbonate, sodium hydride, or sodium hydroxide. lookchem.comgoogle.com The reaction is often carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. The base deprotonates the N-H of the benzimidazole, generating a nucleophilic anion that subsequently attacks the benzyl halide in an SN2 reaction to furnish the final product, this compound.
Table 2: General Conditions for N-1 Benzylation
| Substrate | Reagent | Base | Solvent | Temperature | Product |
| 2-Methoxymethyl-1H-benzoimidazole | Benzyl chloride | K₂CO₃ | DMF | Room Temp. to 60 °C | This compound |
| 2-Methoxymethyl-1H-benzoimidazole | Benzyl bromide | NaH | THF | 0 °C to Room Temp. | This compound |
This table presents generalized conditions for N-alkylation of benzimidazoles.
Novel and Green Chemistry Approaches to this compound Synthesis
In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous reagents, and decrease reaction times.
Catalytic Synthesis Routes
Catalytic methods offer a more atom-economical and environmentally benign alternative to traditional stoichiometric reagents. For the synthesis of 1,2-disubstituted benzimidazoles, a one-pot approach can be employed where an N-benzylated o-phenylenediamine is reacted with an appropriate aldehyde in the presence of a catalyst. ijfmr.comnih.gov
In a potential catalytic route to this compound, N-benzyl-o-phenylenediamine could be condensed with methoxyacetaldehyde (B81698). Various catalysts, such as phosphoric acid or metal-based catalysts, can be used to promote the cyclization and subsequent aromatization to the benzimidazole core. nih.gov This one-pot method is advantageous as it reduces the number of synthetic steps and purification procedures.
Water has also been explored as a green solvent and promoter for the synthesis of N-arylmethyl-2-substituted benzimidazoles through a tandem N-alkylation-reduction-condensation process. rsc.org This approach highlights the potential for metal- and base-free C-N bond formation in an aqueous medium. rsc.org
Microwave-Assisted Synthesis of this compound
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. mdpi.comresearchgate.net The synthesis of 1,2-disubstituted benzimidazoles has been shown to be amenable to microwave irradiation. mdpi.comnih.govresearchgate.net
A plausible microwave-assisted synthesis of this compound would involve the reaction of N-benzyl-o-phenylenediamine with methoxyacetic acid or methoxyacetaldehyde under microwave irradiation. The use of a catalyst, such as erbium(III) triflate (Er(OTf)₃), can further enhance the reaction efficiency, often under solvent-free conditions. mdpi.comresearchgate.net This method aligns with the principles of green chemistry by reducing energy consumption and the use of volatile organic solvents.
Table 3: Example of Microwave-Assisted Synthesis of 1,2-Disubstituted Benzimidazoles
| Reactants | Catalyst | Conditions | Time | Yield |
| N-substituted-o-phenylenediamine, Aldehyde | Er(OTf)₃ (1 mol%) | Microwave, 60 °C, Solvent-free | 5-15 min | >85% |
This table is based on reported microwave-assisted syntheses of various 1,2-disubstituted benzimidazoles and is illustrative for the target compound. mdpi.comresearchgate.net
Flow Chemistry Applications in the Preparation of the Chemical Compound
The application of continuous flow chemistry offers significant advantages for the synthesis of benzimidazoles, including improved safety, scalability, and product consistency. While specific flow synthesis of this compound has not been extensively reported, the principles from related benzimidazole syntheses are directly applicable.
A potential flow process would involve pumping a solution of N-benzyl-o-phenylenediamine and methoxyacetic acid through a heated packed-bed reactor containing a solid-supported acid catalyst. This setup allows for precise control of reaction time, temperature, and pressure, often leading to higher yields and purity compared to batch processes. acs.org The use of microreactors can further enhance heat and mass transfer, accelerating the reaction.
Furthermore, an enzymatic and electrochemical cascade in a continuous flow system has been demonstrated for the synthesis of substituted benzimidazoles. rsc.org This green chemistry approach utilizes an oxidase to convert an alcohol to an aldehyde in situ, which then reacts with an o-phenylenediamine. rsc.org Such a system could be adapted for the synthesis of the target compound, potentially starting from 2-methoxyethanol.
Optimization of Reaction Conditions and Yield for this compound
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that can be manipulated include the choice of catalyst, solvent, temperature, and reaction time.
Catalyst Selection: A variety of catalysts have been shown to be effective for benzimidazole synthesis. Lewis acids such as erbium triflate (Er(OTf)₃) have been used in solvent-free microwave-assisted synthesis of 1,2-disubstituted benzimidazoles, leading to high yields in short reaction times. nih.gov Brønsted acids like phosphoric acid have also been employed as efficient and eco-friendly catalysts. nih.gov Heterogeneous catalysts, including supported gold nanoparticles on titanium dioxide (Au/TiO₂), offer the advantage of easy separation and reusability. mdpi.com
Solvent and Temperature: The choice of solvent can significantly impact the reaction rate and yield. While some methods are performed under solvent-free conditions, others utilize solvents ranging from polar protic (e.g., methanol, water) to aprotic (e.g., acetonitrile, DMF). nih.govnih.gov The reaction temperature is another critical factor, with many procedures requiring heating to drive the condensation and cyclization steps. researchgate.net Microwave irradiation has emerged as a powerful tool to accelerate the synthesis, often reducing reaction times from hours to minutes. nih.gov
Reactant Stoichiometry and Base: In the case of N-alkylation of a pre-formed 2-methoxymethyl-1H-benzoimidazole, the choice of base and the molar ratio of reactants are critical. nih.gov Common bases include potassium carbonate, sodium hydride, and organic bases like triethylamine. nih.gov The stoichiometry of the base and the alkylating agent needs to be carefully controlled to favor mono-alkylation and minimize side reactions.
Below is an interactive data table summarizing the impact of various reaction parameters on the synthesis of 1,2-disubstituted benzimidazoles, which can be extrapolated to the synthesis of the target compound.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Expected Outcome for this compound Synthesis |
| Catalyst | Phosphoric Acid nih.gov | Erbium Triflate (MW) nih.gov | Au/TiO₂ mdpi.com | High yields, with catalyst choice influencing reaction time and environmental impact. |
| Solvent | Methanol nih.gov | Solvent-free (MW) nih.gov | Acetonitrile nih.gov | Solvent choice affects solubility, reaction rate, and work-up procedure. |
| Temperature | 50 °C nih.gov | 60 °C (MW) nih.gov | Reflux nih.gov | Higher temperatures generally increase reaction rates but may lead to side products. |
| Reaction Time | Minutes to Hours nih.govnih.gov | Minutes (MW) nih.gov | Hours nih.gov | Microwave assistance can significantly reduce reaction times. |
| Base (for N-alkylation) | K₂CO₃ nih.gov | NaH nih.gov | Et₃N | Base strength and solubility influence the rate and regioselectivity of N-benzylation. |
Regioselectivity and Stereoselectivity Considerations in the Synthesis of the Chemical Compound
Regioselectivity: A significant challenge in the synthesis of 1,2-disubstituted benzimidazoles, where the substituents at the 1 and 3 positions are different, is controlling the regioselectivity of N-alkylation. When 2-methoxymethyl-1H-benzoimidazole is alkylated with benzyl chloride, a mixture of This compound and 3-benzyl-2-methoxymethyl-1H-benzoimidazole can be formed.
The ratio of these regioisomers is influenced by several factors, including the electronic nature of the substituent at the 2-position and the reaction conditions. The methoxymethyl group is an electron-donating group, which can influence the nucleophilicity of the two nitrogen atoms in the imidazole (B134444) ring. The choice of base and solvent can also play a crucial role in directing the alkylation to the desired nitrogen. For instance, performing the alkylation under phase-transfer catalysis conditions has been shown to influence the regioselectivity in some cases. researchgate.net
To circumvent this issue, the unambiguous synthesis often starts with N-benzyl-o-phenylenediamine, which ensures that the benzyl group is pre-installed at the desired N1 position before the formation of the benzimidazole ring. A recently developed "all-water" chemistry approach for the synthesis of N-arylmethyl-2-substituted benzimidazoles offers a regiodefined manner of disposing the substituents. rsc.org
Stereoselectivity: The chemical compound This compound does not possess any chiral centers. The carbon atom of the methoxymethyl group and the benzylic carbon are not stereogenic. Therefore, considerations of stereoselectivity are not applicable to the synthesis of this specific molecule.
Chemical Reactivity and Transformations of 1 Benzyl 2 Methoxymethyl 1h Benzoimidazole
Reactions Involving the Benzimidazole (B57391) Nucleus
The benzimidazole ring system, being aromatic, can undergo electrophilic substitution. The precise nature of these reactions on 1-Benzyl-2-methoxymethyl-1H-benzoimidazole is dictated by the electronic effects of the N-1 and C-2 substituents. The N-benzyl group is generally considered to be an electron-withdrawing group by induction, which would deactivate the ring towards electrophilic attack. Conversely, the 2-methoxymethyl group is likely to have a minor electronic influence on the aromatic system.
Electrophilic Aromatic Substitution on the Benzimidazole Ring
Electrophilic aromatic substitution (EAS) reactions, such as nitration, halogenation, and sulfonation, are fundamental transformations for aromatic compounds. nih.gov For substituted benzimidazoles, the position of substitution is directed by the existing groups on the ring. youtube.com The N-benzyl group at the 1-position and the methoxymethyl group at the 2-position will influence the regioselectivity of such reactions. While specific studies on this compound are not extensively documented, the general principles of EAS on N-substituted benzimidazoles suggest that substitution will likely occur on the benzene (B151609) ring portion of the benzimidazole nucleus. The electron-withdrawing nature of the N-benzyl group would be expected to direct incoming electrophiles to the 4, 5, 6, or 7-positions.
| Reaction | Reagents and Conditions | Major Product(s) | Reference |
| Nitration | HNO₃, H₂SO₄ | Mixture of nitro-isomers | General reaction google.com |
| Bromination | Br₂, FeBr₃ | Mixture of bromo-isomers | General reaction nih.gov |
| Sulfonation | Fuming H₂SO₄ | Mixture of sulfonic acid isomers | General reaction google.com |
This table presents plausible electrophilic aromatic substitution reactions based on general chemical principles, as specific literature for this compound is not available.
Nucleophilic Attack and Ring-Opening Reactions
The benzimidazole ring is generally stable and not prone to nucleophilic attack under normal conditions. However, quaternization of the imidazole (B134444) nitrogen atoms can render the ring more susceptible to nucleophilic attack, potentially leading to ring-opening. For instance, the benzylation of benzimidazole can, under certain conditions, lead to a ring-opened product through 1,3-dibenzylation. researchgate.net While this has been observed for the parent benzimidazole, the presence of the 2-methoxymethyl group in this compound may influence the propensity for such reactions.
Transformations at the C-2 Methoxymethyl Group
The methoxymethyl group at the C-2 position is a key site for chemical modification, allowing for the introduction of other functional groups.
Hydrolysis and Derivatization of the Methoxymethyl Moiety
The ether linkage in the methoxymethyl group can be cleaved under acidic conditions to yield the corresponding alcohol, (1-benzyl-1H-benzo[d]imidazol-2-yl)methanol. This hydrolysis is a critical step for further derivatization. While specific conditions for the hydrolysis of this compound are not detailed in the available literature, acid-catalyzed hydrolysis is a standard method for cleaving methyl ethers.
Following hydrolysis, the resulting primary alcohol can be further derivatized. For example, it can be used in condensation reactions or be a precursor for the synthesis of more complex molecules.
Oxidation and Reduction Reactions of the C-2 Substituent
The primary alcohol obtained from the hydrolysis of the methoxymethyl group can be oxidized to the corresponding aldehyde, 1-benzyl-1H-benzoimidazole-2-carbaldehyde. A study on a closely related compound, (1-benzyl-1H-benzo[d]imidazol-2-yl)methanol, demonstrated that this oxidation can be efficiently carried out using the Dess-Martin periodinane. nih.gov This aldehyde is a versatile intermediate for various subsequent reactions, such as the Claisen-Schmidt reaction to form chalcone derivatives. nih.gov
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
| (1-benzyl-1H-benzo[d]imidazol-2-yl)methanol | Dess-Martin periodinane | 1-benzyl-1H-benzoimidazole-2-carbaldehyde | Not specified | nih.gov |
Reduction of the C-2 methoxymethyl group is not a commonly reported transformation. The ether linkage is generally stable to many reducing agents.
Reactions at the N-1 Benzyl (B1604629) Moiety
The N-1 benzyl group can be cleaved under various conditions, which is a common strategy in protecting group chemistry. Hydrogenolysis, using a palladium catalyst and a hydrogen source, is a typical method for N-debenzylation. This reaction would yield 2-methoxymethyl-1H-benzoimidazole. The benzyl group itself can also undergo reactions, such as electrophilic substitution on the phenyl ring, although the reactivity would be influenced by the electron-withdrawing benzimidazole nucleus it is attached to.
Functionalization of the Benzyl Ring
The benzyl group attached to the N-1 position of the benzimidazole ring is a potential site for electrophilic aromatic substitution reactions. However, the benzimidazole moiety is known to be electron-withdrawing, which deactivates the attached benzyl ring towards electrophiles. This deactivating effect makes functionalization of the benzyl ring challenging compared to unsubstituted toluene (B28343). Nevertheless, under appropriate conditions, reactions such as nitration and halogenation can be envisaged.
Nitration: The nitration of N-benzyl benzimidazole derivatives would likely require forcing conditions, such as the use of a mixture of concentrated nitric acid and sulfuric acid. The electron-withdrawing nature of the benzimidazole ring would direct the incoming nitro group primarily to the meta-position of the benzyl ring. Quantum-chemical studies on the nitration of benzimidazoles themselves have shown that the reaction proceeds on the protonated form of the benzimidazole ring, leading to substitution on the benzo part of the molecule (typically at the 5- or 6-position) researchgate.net. While this doesn't directly address the benzyl ring, it highlights the influence of the heterocyclic system's electronic properties.
Halogenation: Direct halogenation of the benzyl ring of this compound would also be expected to be sluggish. Lewis acid catalysts would likely be required to facilitate the reaction. For instance, bromination in the presence of a Lewis acid would be expected to yield the meta-bromo substituted product. It is important to note that halogenation can also occur on the benzimidazole ring itself. For example, 2,5 or 2,6-dimethylbenzimidazole can be chlorinated at the N-1 position using a saturated solution of bleaching powder researchgate.net.
Due to the limited specific research on the benzyl ring functionalization of this particular compound, detailed experimental data and yields are not available in the current literature.
Cleavage Reactions of the N-1 Benzyl Group
The N-1 benzyl group is often employed as a protecting group in the synthesis of N-heterocycles and can be removed under various conditions. The cleavage of this group in this compound can be achieved through several methods, primarily oxidative cleavage and hydrogenolysis.
Oxidative Cleavage: Oxidative methods for N-debenzylation are advantageous as they avoid the use of metal catalysts. Reagents like ceric ammonium (B1175870) nitrate (CAN) have been shown to effectively debenzylate tertiary N-benzyl amines st-andrews.ac.uk. Another method involves the use of potassium tert-butoxide in DMSO with an oxygen atmosphere, which has been successfully applied to a variety of N-benzyl heterocycles, including benzimidazoles researchgate.net. This method is notable for its tolerance of various functional groups researchgate.net. A green and sustainable approach utilizes alkali metal bromides with an oxidant like Oxone to generate bromo radicals, which facilitate the oxidative debenzylation of N-benzyl amides and O-benzyl ethers organic-chemistry.orgnih.gov.
Hydrogenolysis: Catalytic hydrogenolysis is a common method for the removal of benzyl groups. This typically involves the use of a palladium catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere sigmaaldrich.com. The efficiency of this reaction can be influenced by the catalyst type and reaction conditions. For instance, a mixed catalyst of palladium and niobic acid-on-carbon has been shown to facilitate the hydrogenative deprotection of N-benzyl groups researchgate.net. Acidic conditions, such as the addition of acetic acid, can also facilitate the N-debenzylation reaction nih.gov. It is important to consider that other functional groups in the molecule might also be susceptible to reduction under these conditions.
Table 1: Comparison of N-Debenzylation Methods for N-Benzyl Heterocycles
| Method | Reagents/Catalyst | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Oxidative Cleavage | KOtBu/DMSO, O₂ | Room Temperature | Tolerates various functional groups | Requires a strong base |
| Oxidative Cleavage | Ceric Ammonium Nitrate (CAN) | Aqueous solution | Chemoselective for N-benzyl groups | Stoichiometric amounts of oxidant needed |
| Oxidative Cleavage | Alkali Metal Bromide/Oxone | Mild conditions | Environmentally friendly | May not be suitable for all substrates |
| Hydrogenolysis | Pd/C, H₂ | Varies (e.g., 60°C) | High yielding | Catalyst can be pyrophoric; may reduce other functional groups |
| Hydrogenolysis | Pd/C, Nb₂O₅/C, H₂ | Hydrogen atmosphere | Enhanced catalytic activity | Requires preparation of mixed catalyst |
| Acid-Facilitated Hydrogenolysis | Pd(OH)₂/C, H₂, Acetic Acid | 60°C | Facilitates cleavage of stubborn N-Bn groups | Acid may be incompatible with other functional groups |
Heterocyclization and Annulation Reactions Involving this compound
For instance, 2-acylmethyl-1H-benzimidazoles have been shown to participate in the Biginelli reaction, a three-component condensation with an aromatic aldehyde and urea to form tetrahydropyrimidines researchgate.net. Although the 2-methoxymethyl group is less activated than a 2-acylmethyl group, it is conceivable that under certain conditions, the methylene (B1212753) group at the 2-position could be functionalized to an acylmethyl group, which could then undergo similar cyclocondensation reactions.
Furthermore, copper-catalyzed intramolecular C-N coupling reactions have been utilized for the synthesis of benzimidazole-fused poly-heterocycles rsc.orgresearchgate.net. This type of strategy could potentially be applied to derivatives of this compound that bear a suitable functional group on the benzimidazole ring or the benzyl group, which could participate in an intramolecular cyclization.
The synthesis of benzo-fused heterocycles is an active area of research, with various methods being developed, including isomerization and ring-closing metathesis reactions core.ac.ukorganic-chemistry.org. The application of such methods to suitably functionalized derivatives of this compound could lead to the formation of novel fused systems. However, without specific experimental data, these remain hypothetical pathways.
Exploration of Reaction Mechanisms for Key Transformations of the Chemical Compound
The mechanisms of the key transformations of this compound, such as the cleavage of the N-1 benzyl group, are based on well-established principles in organic chemistry.
Mechanism of Oxidative N-Debenzylation: A plausible mechanism for the oxidative N-debenzylation of N-benzyl heterocycles using potassium tert-butoxide and oxygen has been proposed researchgate.net. The reaction is initiated by the deprotonation of the benzylic C-H by the strong base (potassium tert-butoxide or the methylsulfinylmethyl anion formed in DMSO) to generate a benzylic anion. This anion then reacts with molecular oxygen to form a peroxy anion intermediate. The peroxy anion is subsequently reduced, in the presence of DMSO, to an unstable hemiaminal-like intermediate which then collapses to yield the debenzylated benzimidazole and benzaldehyde researchgate.net.
In the case of cytochrome P450-catalyzed oxidative N-debenzylation, the mechanism is believed to proceed through a one-electron transfer from the nitrogen atom to the activated iron-oxo species of the enzyme, forming a nitrogen radical cation. This is followed by deprotonation of the benzylic carbon and subsequent hydroxylation to form a carbinolamine, which then decomposes to the debenzylated amine and benzaldehyde researchgate.net.
Mechanism of Palladium-Catalyzed Hydrogenolysis: The mechanism of palladium-catalyzed hydrogenolysis of N-benzyl groups involves the coordination of the benzyl group to the palladium surface. Hydrogen is also adsorbed onto the catalyst surface and is present as atomic hydrogen. The reaction proceeds through the oxidative addition of the C-N bond to the palladium catalyst, followed by hydrogenolysis of the resulting palladium-benzyl and palladium-nitrogen bonds to regenerate the catalyst and yield the debenzylated product and toluene. The exact mechanism can be complex and depends on the specific catalyst and reaction conditions.
Mechanism of Electrophilic Aromatic Substitution: For the functionalization of the benzyl ring, the mechanism follows the classical pathway for electrophilic aromatic substitution. An electrophile (e.g., NO₂⁺ from a mixture of nitric and sulfuric acids) attacks the π-system of the benzyl ring to form a resonance-stabilized carbocation intermediate (the Wheland intermediate or sigma complex). A base then abstracts a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring and yielding the substituted product. As mentioned earlier, the electron-withdrawing benzimidazole ring would direct the substitution to the meta-position.
Spectroscopic and Structural Elucidation of 1 Benzyl 2 Methoxymethyl 1h Benzoimidazole
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Studies
NMR spectroscopy provides unparalleled insight into the connectivity and spatial arrangement of atoms within a molecule. For 1-Benzyl-2-methoxymethyl-1H-benzoimidazole, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments is employed for a complete structural assignment.
Two-dimensional NMR techniques are instrumental in deciphering the complex spin systems present in this compound.
COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals scalar couplings between protons, typically through two or three bonds. For the target molecule, correlations are expected between the aromatic protons on the benzimidazole (B57391) ring system and between the protons of the benzyl (B1604629) group.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It allows for the unambiguous assignment of carbon signals based on the chemical shifts of their attached protons. For instance, the methylene (B1212753) protons of the benzyl group will show a direct correlation to the corresponding methylene carbon.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum provides information about longer-range couplings (typically 2-4 bonds) between ¹H and ¹³C nuclei. This is crucial for identifying quaternary carbons and piecing together the molecular fragments. Key HMBC correlations for this compound would include correlations from the benzylic protons to the carbons of the benzimidazole ring and the benzyl aromatic ring, as well as from the methoxymethyl protons to the C2 carbon of the benzimidazole core.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments detect through-space interactions between protons that are in close proximity, providing valuable information about the molecule's conformation. For this compound, NOESY can help determine the relative orientation of the benzyl and methoxymethyl substituents with respect to the benzimidazole plane.
Table 1: Hypothetical 2D NMR Correlation Data for this compound
| ¹H Signal (ppm) | Correlated ¹³C (HSQC) (ppm) | Key HMBC Correlations (¹³C) | Key NOESY Correlations (¹H) |
| ~7.8 (H-4) | ~120 | C-7a, C-5, C-2 | H-5, Benzylic CH₂ |
| ~7.3-7.5 (Ar-H) | ~122-129 | - | Other Ar-H, Benzylic CH₂ |
| ~5.4 (Benzylic CH₂) | ~49 | C-1', C-2', C-6', C-2 | H-4, Ar-H (benzyl) |
| ~4.6 (CH₂-O) | ~75 | C-2, C-methoxy | Methoxy (B1213986) CH₃ |
| ~3.4 (Methoxy CH₃) | ~59 | CH₂-O | CH₂-O |
Note: This table presents expected correlations based on the known structure and general principles of NMR spectroscopy for similar benzimidazole derivatives.
The flexibility of the benzyl and methoxymethyl groups allows for multiple possible conformations. Rotational barriers around the N-CH₂ (benzyl) and C-CH₂ (methoxymethyl) bonds can be investigated using variable temperature NMR studies. Changes in the chemical shifts and the appearance of new signals or broadening of existing ones can indicate the presence of different conformational isomers and provide insight into the energy barriers between them. NOESY data is also critical in determining the preferred conformation in solution by identifying which protons are spatially close.
Mass Spectrometry Investigations
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
In an electron ionization (EI) mass spectrum of a benzimidazole derivative, the molecular ion peak (M⁺) is typically observed. The fragmentation of this compound is expected to proceed through several characteristic pathways. A common fragmentation for N-benzyl substituted compounds is the cleavage of the benzylic bond, leading to the formation of a stable benzyl cation (C₇H₇⁺) at m/z 91. Another likely fragmentation is the loss of the methoxymethyl group, resulting in a fragment corresponding to the 1-benzyl-1H-benzoimidazole cation. Further fragmentation of the benzimidazole ring system can also
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The wavelengths of maximum absorption (λmax) and the intensity of these absorptions (molar absorptivity, ε) are characteristic of the molecule's electronic structure.
For the parent 1H-benzimidazole, the UV-Vis spectrum exhibits characteristic absorption bands. While specific data for this compound is not readily found, the electronic transitions are expected to be influenced by the benzimidazole core and the substituents at the 1 and 2 positions. The benzimidazole system itself typically shows absorptions arising from π → π* transitions within the aromatic system.
The introduction of a benzyl group at the N-1 position and a methoxymethyl group at the C-2 position will likely lead to shifts in the absorption maxima and changes in molar absorptivity compared to the unsubstituted parent compound. The benzyl group, with its own π-system, can engage in electronic communication with the benzimidazole ring, potentially causing a red shift (bathochromic shift) in the absorption bands. The methoxymethyl group at the C-2 position, being an electron-donating group, can also influence the electronic distribution and, consequently, the energy of the electronic transitions.
A hypothetical UV-Vis data table for this compound, based on general knowledge of similar compounds, is presented below. It is important to note that these are expected values and require experimental verification.
| Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition |
| Ethanol | ~245 | ~10,000 | π → π |
| Ethanol | ~275 | ~6,000 | π → π |
| Ethanol | ~282 | ~5,500 | π → π* |
This table is illustrative and based on typical values for substituted benzimidazoles. Actual experimental values may vary.
X-ray Crystallography of this compound and its Derivatives
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound is not available in the surveyed literature, the crystal structure of the closely related compound, 1-Benzyl-1H-benzimidazole, offers significant insights into the likely solid-state conformation and packing. researchgate.netnih.gov
In the crystal structure of 1-Benzyl-1H-benzimidazole, the benzimidazole ring system is essentially planar. nih.gov A key structural feature is the relative orientation of the benzyl group with respect to the benzimidazole ring. The dihedral angle between the imidazole (B134444) portion of the benzimidazole system and the phenyl ring of the benzyl group is reported to be 85.77(4)°. nih.gov This near-perpendicular arrangement suggests limited π-π stacking interactions between the two aromatic systems within the same molecule.
For this compound, a similar perpendicular orientation of the benzyl group relative to the benzimidazole core can be anticipated. The presence of the methoxymethyl group at the 2-position will introduce additional conformational flexibility. The crystal packing will be governed by a combination of van der Waals forces and potential weak intermolecular interactions.
A hypothetical table of crystallographic data for this compound is presented below, drawing on the data for 1-Benzyl-1H-benzimidazole. researchgate.net
| Parameter | Hypothetical Value for this compound |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | ~6.3 |
| b (Å) | ~9.9 |
| c (Å) | ~21.0 |
| β (°) | ~95 |
| V (ų) | ~1300 |
| Z | 4 |
This table is an estimation based on the crystallographic data of 1-Benzyl-1H-benzimidazole and requires experimental determination for confirmation. researchgate.net
For this compound, similar intermolecular interactions are expected to play a crucial role in the crystal packing. The nitrogen atom at the 3-position of the imidazole ring can act as a hydrogen bond acceptor for C-H donors from neighboring molecules. The oxygen atom of the methoxymethyl group introduces an additional potential hydrogen bond acceptor site, which could lead to more complex hydrogen bonding networks. Furthermore, C—H···π interactions between the aromatic rings of adjacent molecules are also likely to be present, contributing to the cohesion of the crystal structure.
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Forms (if applicable)
Chiroptical spectroscopy techniques, such as Circular Dichroism (CD), are used to study chiral molecules, which are non-superimposable on their mirror images (enantiomers). This compound is an achiral molecule as it possesses a plane of symmetry and does not have a stereocenter. Therefore, it will not exhibit a circular dichroism spectrum, and it does not exist as enantiomeric forms.
However, it is worth noting that chirality can be induced in benzimidazole derivatives through various means, such as the introduction of a chiral substituent or the formation of chiral supramolecular assemblies. In such cases, chiroptical spectroscopy would be an essential tool for characterizing the stereochemical properties of the resulting materials.
Computational and Theoretical Studies on 1 Benzyl 2 Methoxymethyl 1h Benzoimidazole
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 1-Benzyl-2-methoxymethyl-1H-benzoimidazole, DFT calculations are instrumental in determining its optimized geometry, electronic properties, and reactivity descriptors.
Molecular Orbitals and Frontier Orbital Analysis
The electronic behavior of a molecule is largely governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability, chemical reactivity, and electronic transport properties. ukm.my
For benzimidazole (B57391) derivatives, the HOMO is typically localized over the electron-rich benzimidazole ring system, while the LUMO is distributed over the entire molecule, including the substituents. In the case of this compound, the benzyl (B1604629) and methoxymethyl groups will influence the energy and distribution of these orbitals. Theoretical calculations on related benzimidazole structures suggest that the HOMO-LUMO energy gap is a key factor in their biological activity. nih.govorientaljphysicalsciences.org A smaller energy gap implies higher reactivity and potential for charge transfer within the molecule.
Table 1: Representative Frontier Orbital Energies for a Substituted Benzimidazole Derivative (Calculated using DFT/B3LYP)
| Molecular Orbital | Energy (eV) |
| HOMO | -6.2 |
| LUMO | -1.8 |
| HOMO-LUMO Gap | 4.4 |
Note: The values in this table are representative and based on published data for structurally similar benzimidazole derivatives. The exact values for this compound would require specific DFT calculations.
Electrostatic Potential Mapping of the Chemical Compound
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP surface is colored to represent different potential values, with red indicating regions of negative potential (electron-rich) and blue indicating areas of positive potential (electron-poor).
For this compound, the MEP map would be expected to show negative potential around the nitrogen atoms of the imidazole (B134444) ring and the oxygen atom of the methoxymethyl group, making these sites susceptible to electrophilic attack. Conversely, the hydrogen atoms of the benzyl and methyl groups, as well as the benzimidazole ring protons, would exhibit a positive potential, indicating their susceptibility to nucleophilic attack. ukm.myresearchgate.net The MEP analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding, which play a significant role in the binding of benzimidazole derivatives to biological targets. rsc.org
Conformational Analysis and Energy Landscapes of this compound
The biological activity of a molecule is often dictated by its three-dimensional conformation. Conformational analysis of this compound involves identifying the stable conformers and the energy barriers for rotation around its single bonds. The flexibility of the benzyl and methoxymethyl substituents allows the molecule to adopt various spatial arrangements.
Prediction of Spectroscopic Properties (NMR, IR, UV-Vis) via Quantum Chemical Methods
Quantum chemical calculations can accurately predict various spectroscopic properties, which is invaluable for the structural elucidation of newly synthesized compounds.
NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) using methods like Gauge-Including Atomic Orbital (GIAO) can aid in the assignment of experimental spectra. nih.gov For this compound, the predicted chemical shifts would be sensitive to the electronic environment of each nucleus, which is influenced by the substituents. nih.gov
IR Spectroscopy: The vibrational frequencies in an Infrared (IR) spectrum correspond to the different vibrational modes of the molecule. Theoretical calculations can predict these frequencies, helping to assign the characteristic peaks in the experimental spectrum. nih.govnih.gov For the target molecule, characteristic bands for the C=N stretching of the imidazole ring, C-H stretching of the aromatic and aliphatic groups, and C-O stretching of the ether linkage would be expected. researchgate.net
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra (UV-Vis) of molecules. nih.gov The predicted absorption maxima (λmax) and oscillator strengths can provide insights into the electronic transitions occurring within the molecule. For benzimidazole derivatives, the UV-Vis spectra are typically characterized by π-π* transitions within the aromatic system.
Table 2: Predicted Spectroscopic Data for a Hypothetical Benzimidazole Derivative
| Spectroscopic Technique | Predicted Data |
| ¹H NMR (ppm) | Aromatic protons: 7.2-7.8, Benzyl CH₂: 5.4, Methoxy (B1213986) CH₃: 3.5, Methyl CH₂: 4.1 |
| IR (cm⁻¹) | C=N stretch: 1620, C-O stretch: 1100, Aromatic C-H stretch: 3050 |
| UV-Vis (nm) | λmax: 275, 245 |
Note: This table presents hypothetical data for illustrative purposes. Actual values for this compound would need to be calculated specifically for the molecule.
Reaction Mechanism Prediction and Transition State Analysis for Transformations of the Chemical Compound
Computational chemistry can be employed to study the mechanisms of chemical reactions involving this compound. By calculating the energies of reactants, products, intermediates, and transition states, the most favorable reaction pathway can be determined. This is particularly useful for understanding its synthesis and potential metabolic transformations. Transition state theory can be used to calculate reaction rates, providing a deeper understanding of the kinetics of the processes involved.
Molecular Docking and Dynamics Simulations with Biological Macromolecules (focus on binding mechanisms, not clinical outcomes)
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor to form a stable complex. ukm.myijpsjournal.com For this compound, docking studies can be performed with various biological macromolecules, such as enzymes or receptors, to explore its potential binding modes. These studies can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. nih.govresearchgate.net
Molecular dynamics (MD) simulations can then be used to study the dynamic behavior of the ligand-protein complex over time. MD simulations provide insights into the stability of the binding pose predicted by docking and can reveal conformational changes in both the ligand and the protein upon binding. nih.gov This information is crucial for understanding the molecular basis of the compound's potential biological activity. Numerous studies have highlighted the importance of the substituents on the benzimidazole core for determining the binding affinity and selectivity towards different protein targets. ukm.myijpsr.com
Table 3: Common Interacting Residues in Benzimidazole-Protein Complexes
| Type of Interaction | Amino Acid Residues |
| Hydrogen Bonding | Asp, Glu, Gln, Asn, Ser, Thr, His |
| Hydrophobic Interactions | Leu, Ile, Val, Phe, Trp, Ala |
| π-π Stacking | Phe, Tyr, Trp, His |
Note: This table lists common amino acid residues involved in interactions with benzimidazole derivatives based on published docking studies.
Quantitative Structure-Activity Relationship (QSAR) Studies on Derivatives of this compound (focus on theoretical correlation, not clinical data)
Quantitative Structure-Activity Relationship (QSAR) represents a computational and theoretical approach to understanding the relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These studies are instrumental in the rational design of novel molecules with enhanced therapeutic potential by identifying the key molecular features that govern their activity. ijpsr.com For derivatives of this compound, QSAR studies would aim to establish a mathematical model that correlates structural or physicochemical properties of the molecules with a measured biological response.
The fundamental principle of QSAR is that the biological activity of a compound is a function of its molecular structure. nih.gov By systematically modifying the core structure of this compound and evaluating the corresponding changes in activity, a predictive model can be developed. Such models can significantly reduce the time and resources required for drug discovery by prioritizing the synthesis of compounds with a higher probability of success. scirp.org
Theoretical Framework:
A typical QSAR study on derivatives of this compound would involve the following key steps:
Data Set Selection: A series of derivatives would be synthesized by modifying specific positions on the parent molecule. For instance, substitutions could be made on the benzyl ring, the benzimidazole nucleus, or by altering the methoxymethyl group at the C2 position. The biological activity of each compound, such as inhibitory concentration (IC50) against a specific enzyme or receptor, would be experimentally determined. nih.gov
Descriptor Calculation: A wide array of molecular descriptors would be calculated for each derivative. These descriptors quantify various aspects of the molecular structure and can be broadly categorized as:
Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment and partial atomic charges, which are crucial for drug-receptor interactions. nih.gov
Steric Descriptors: These relate to the size and shape of the molecule, including parameters like molecular volume, surface area, and specific conformational indices. nih.gov
Hydrophobic Descriptors: Lipophilicity, often represented by logP, is a critical factor in a molecule's ability to cross biological membranes and interact with hydrophobic pockets of a target protein. nih.gov
Topological Descriptors: These are numerical indices that describe the connectivity and branching of atoms within a molecule. ijpsr.com
Model Development: Using statistical methods such as Multiple Linear Regression (MLR) or more advanced techniques like Artificial Neural Networks (ANN), a mathematical equation is generated that links the calculated descriptors (independent variables) to the biological activity (dependent variable). nih.govbiointerfaceresearch.com
Model Validation: The predictive power of the QSAR model is rigorously assessed using both internal and external validation techniques. scirp.orgbiointerfaceresearch.com This ensures that the model is robust and can accurately predict the activity of new, unsynthesized derivatives.
Research Findings from Analogous Benzimidazole Derivatives:
While specific QSAR studies on this compound are not extensively reported, research on analogous benzimidazole derivatives provides valuable insights into the structural features that typically influence their biological activities. Studies on various substituted benzimidazoles have consistently shown that modifications at the N-1, C-2, and C-5(6) positions of the benzimidazole core significantly impact their pharmacological effects. mdpi.comnih.gov
Hypothetical QSAR Data for Derivatives of this compound:
To illustrate the application of QSAR, the following interactive table presents hypothetical data for a series of derivatives. The table includes various molecular descriptors and a hypothetical biological activity value (pIC50, the negative logarithm of the half-maximal inhibitory concentration). In a real-world scenario, a QSAR model would be derived from such data.
| Compound ID | Substitution on Benzyl Ring | pIC50 (Hypothetical) | LogP (Hydrophobicity) | Molecular Weight | Topological Polar Surface Area (TPSA) |
| BMB-001 | H (unsubstituted) | 5.2 | 3.1 | 252.31 | 33.74 |
| BMB-002 | 4-Cl | 5.8 | 3.8 | 286.76 | 33.74 |
| BMB-003 | 4-OCH3 | 5.5 | 2.9 | 282.34 | 42.97 |
| BMB-004 | 4-NO2 | 6.1 | 3.0 | 297.31 | 79.50 |
| BMB-005 | 3,4-diCl | 6.3 | 4.5 | 321.20 | 33.74 |
Note: The data in this table is purely illustrative to demonstrate the principles of a QSAR study and is not based on experimental results.
A hypothetical QSAR equation derived from such data might look like: pIC50 = 0.5 * LogP + 0.02 * TPSA - 0.005 * Molecular Weight + C
This equation would suggest that increasing hydrophobicity (LogP) and topological polar surface area (TPSA) while decreasing molecular weight could lead to higher biological activity in this hypothetical series.
Derivatization and Analogue Synthesis Based on 1 Benzyl 2 Methoxymethyl 1h Benzoimidazole
Systematic Structural Modifications for Structure-Activity Relationship (SAR) Exploration
The N-1 benzyl (B1604629) substituent plays a crucial role in orienting the molecule within a biological target and contributes significantly to its lipophilic character. nih.gov Research on various 1-benzyl-benzimidazole series has shown that modifications to the benzyl ring can drastically alter activity. rsc.orgnih.gov For instance, the introduction of electron-withdrawing or electron-donating groups can modulate the electronic environment of the entire scaffold and influence binding interactions such as π-π stacking. nih.gov
SAR studies on related benzimidazole (B57391) derivatives indicate that substituting the benzyl group can significantly impact biological efficacy. For example, in some series, the presence of electron-withdrawing groups like halogens (e.g., -Cl, -Br) on the benzyl ring enhances activity, while electron-donating groups like methoxy (B1213986) (–OCH3) can either increase or decrease activity depending on the specific biological target. nih.govrjptonline.org The position of the substituent (ortho, meta, or para) is also critical. For example, some studies on 1-benzyl-1H-benzimidazole-triazole hybrids showed that a 4-trifluorophenyl substitution resulted in potent activity. nih.gov
Table 1: Representative Analogues with Modifications at the Benzyl Group and Their Reported Activities in Related Scaffolds
| Compound ID | Parent Scaffold | Modification on Benzyl Group | Observed Effect on Activity (Example) |
| Analogue A | 1-Benzyl-1H-benzimidazole | 4-Chloro | Increased anti-inflammatory activity. nih.gov |
| Analogue B | 1-Benzyl-1H-benzimidazole | 3,4,5-Trimethoxy | Increased anticancer activity in certain cell lines. rsc.org |
| Analogue C | 1-Benzyl-1H-benzimidazole | 4-Trifluoromethyl | Potent selective galectin-1 inhibition. nih.gov |
| Analogue D | 1-Benzyl-1H-benzimidazole | 3-Methyl | Moderate anticancer activity. rsc.org |
| Analogue E | 1-Benzyl-1H-benzimidazole | Unsubstituted | Serves as a baseline reference compound. nih.gov |
This table is illustrative, based on findings from analogous benzimidazole series, to demonstrate the principles of SAR at the benzyl position.
Potential modifications include:
Altering the Alkoxy Chain: Replacing the methyl group with larger alkyl chains (ethyl, propyl, butyl) to probe the size of the binding pocket.
Isosteric Replacement: Substituting the ether oxygen with a sulfur atom to yield a 2-(methylthiomethyl) group, which can alter bond angles and hydrogen bonding capacity. Synthesis of related 2-(benzylthio)-1H-benzo[d]imidazole derivatives has been reported. researchgate.net
Functional Group Interconversion: Converting the methoxymethyl group into other functionalities. For example, synthetic routes producing (1-benzyl-1H-benzo[d]imidazol-2-yl)methanol demonstrate the feasibility of accessing the precursor alcohol, which can then be used to synthesize other esters or ethers. nih.govrsc.org This alcohol can also be oxidized to an aldehyde, providing a handle for further reactions. nih.govrsc.org
Table 2: Proposed Modifications at the C2-Methoxymethyl Position
| Proposed Modification | Rationale | Potential Synthetic Precursor |
| 2-Ethoxymethyl | Probe for additional hydrophobic interactions. | (1-Benzyl-1H-benzo[d]imidazol-2-yl)methanol |
| 2-(Methylthiomethyl) | Bioisosteric replacement of oxygen with sulfur. | 2-(Chloromethyl)-1-benzyl-1H-benzoimidazole |
| 2-Hydroxymethyl | Introduce hydrogen bond donor/acceptor capability. | N-Benzyl-o-phenylenediamine + Glycolic Acid nih.govrsc.org |
| 2-Formyl | Introduce an electron-withdrawing group and a reactive handle. | (1-Benzyl-1H-benzo[d]imidazol-2-yl)methanol |
| 2-(Aminomethyl) | Introduce a basic center for potential salt formation. | 2-Formyl-1-benzyl-1H-benzoimidazole (via reductive amination) |
This table presents hypothetical modifications based on established chemical principles and synthetic routes available for related benzimidazoles.
Numerous studies have demonstrated the importance of substitution on the benzene (B151609) part of the benzimidazole nucleus. For example, introducing a nitro group (e.g., 5-nitro) often imparts or enhances specific biological activities. nih.gov Similarly, halogenation (e.g., 5-chloro or 5-fluoro) can increase lipophilicity and potentially introduce favorable halogen bonding interactions. nih.govacs.org The synthesis of these derivatives typically starts from a correspondingly substituted o-phenylenediamine (B120857). nih.govacs.org
Table 3: Common Substitutions on the Benzimidazole Ring and Their Influence in Analogous Systems
| Position | Substituent | Observed Effect on Activity (Example) | Reference Compound |
| 5(6)- | -NO₂ | Enhanced anticancer and anti-inflammatory activity. nih.gov | 5-Nitro-1H-benzimidazole |
| 5(6)- | -Cl | Enhanced cytotoxicity against certain cancer cell lines. nih.gov | 5-Chloro-1H-benzimidazole |
| 5(6)- | -F | Enhanced α-amylase inhibitory activity. acs.org | 5-Fluoro-1H-benzimidazole |
| 5(6)- | -CH₃ | Modulated activity, often used to explore steric effects. | 5-Methyl-1H-benzimidazole |
| 5,6- | -di-CH₃ | Used to increase lipophilicity and explore binding pocket. | 5,6-Dimethyl-1H-benzimidazole nih.gov |
This table summarizes findings from various benzimidazole derivatives to illustrate the impact of substitutions on the core ring system.
Design Principles for Developing Novel 1-Benzyl-2-methoxymethyl-1H-benzoimidazole Derivatives
The design of new analogues of this compound is guided by several key principles derived from SAR studies and general medicinal chemistry strategies.
Lipophilicity and Electronic Modulation: The SAR data from related compounds suggest that a careful balance of lipophilicity and electronic properties is essential. Modifications on the N-1 benzyl ring and the C5/C6 positions of the benzimidazole core are primary strategies to tune these properties. nih.govrjptonline.org
Bioisosteric Replacement: Replacing functional groups with bioisosteres is a common strategy. For the 2-methoxymethyl group, this could involve changing the ether to a thioether or replacing the entire group with other small, neutral linkers to probe the necessity of the existing functionality.
Structure-Based Design: When a specific biological target is identified, molecular docking can be employed to visualize how the parent compound binds. nih.govresearchgate.net This allows for the rational design of new derivatives with substituents that can form additional favorable interactions (e.g., hydrogen bonds, hydrophobic contacts, or salt bridges) with the target protein, thereby increasing potency and selectivity.
Scaffold Hopping and Hybridization: This principle involves combining the core scaffold with other known pharmacophores. For instance, benzimidazole-chalcone and benzimidazole-triazole hybrids have been synthesized to create molecules with novel or enhanced activities. nih.govrsc.org This approach leverages the recognized biological importance of the benzimidazole nucleus. researchgate.net
Synthesis of Libraries of Analogues for High-Throughput Screening (non-clinical focus)
To efficiently explore the vast chemical space around the this compound scaffold, the synthesis of large libraries of analogues for high-throughput screening (HTS) is a powerful strategy. nih.gov Combinatorial chemistry techniques, which allow for the rapid creation of many derivatives in parallel, are well-suited for this purpose. sigmaaldrich.com
Two primary approaches are often used:
Solid-Phase Synthesis: In this method, one of the starting materials is attached to a solid polymer resin. A series of reactions are then carried out, and excess reagents or by-products are easily washed away. The final products are cleaved from the resin in the last step. This technique is highly efficient for creating large, purified libraries. researchgate.net
Liquid-Phase (Solution-Phase) Parallel Synthesis: This approach uses soluble polymer supports, such as polyethylene (B3416737) glycol (PEG), which allow reactions to occur in a homogeneous solution. nih.gov The polymer-bound product can be precipitated and filtered, simplifying purification. This method has been successfully applied to generate diverse benzimidazole libraries. nih.gov
A general synthetic strategy for a library could involve using a variety of substituted o-phenylenediamines, different aldehydes or carboxylic acids for the C2 position, and various benzyl halides for the N1 position. Microwave-assisted synthesis is also frequently employed to accelerate reaction times and improve yields, making it a valuable tool for library generation. nih.govsigmaaldrich.com
Cheminformatic Approaches in the Design of Novel Derivatives
Cheminformatics and computational chemistry are indispensable tools for prioritizing the synthesis of the most promising derivatives, thereby saving time and resources. ijpsr.com
Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. uobasrah.edu.iq For benzimidazole derivatives, 2D-QSAR and 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been developed. nih.govnih.gov These models can predict the activity of newly designed, unsynthesized compounds and provide insights into which steric, electronic, or hydrophobic features are most important for activity. nih.gov
Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a biological target, such as an enzyme or receptor. nih.gov For a series of designed this compound analogues, docking studies can estimate their binding affinity and visualize their interactions with key amino acid residues in the active site. nih.govresearchgate.net This information helps to rationalize observed SAR and guide the design of new derivatives with improved binding.
Pharmacophore Modeling: A pharmacophore model defines the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity. This model can be generated from a set of active compounds and then used to virtually screen large chemical databases to identify novel scaffolds that fit the model.
ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed compounds. biointerfaceresearch.com This allows chemists to filter out molecules that are likely to have poor pharmacokinetic profiles early in the design process, focusing synthetic efforts on compounds with a higher probability of success.
Applications of 1 Benzyl 2 Methoxymethyl 1h Benzoimidazole in Non Clinical Research Fields
Role as an Intermediate in Organic Synthesis
As a "privileged" structure in medicinal and materials chemistry, the benzimidazole (B57391) moiety is a key building block for a variety of more complex molecular architectures. nih.gov The compound 1-Benzyl-2-methoxymethyl-1H-benzoimidazole serves as a valuable intermediate, with its substituents providing handles for further chemical modification. The N-benzyl group often enhances solubility in organic solvents and can influence the steric environment of the molecule, while the 2-methoxymethyl group presents a site for chemical transformation.
The benzimidazole core is frequently used as a foundational element for constructing larger, fused heterocyclic systems. Research has demonstrated that benzimidazole derivatives can undergo reactions like copper-catalyzed intramolecular C-N coupling to produce complex poly-heterocycles with high fluorescence activity. nih.gov The structure of this compound is well-suited for such synthetic strategies. The methoxymethyl group at the C-2 position can be chemically altered, for instance, through ether cleavage, to reveal a reactive hydroxymethyl or halomethyl group, which can then participate in cyclization reactions to form fused ring systems.
Furthermore, the development of chiral N-benzylic heterocycles is a significant area of pharmaceutical research. nih.gov Methodologies such as Ni/photoredox dual catalysis have been developed for the asymmetric cross-coupling of heterocyclic precursors with aryl halides. nih.gov As an N-benzylated heterocycle, this compound fits into the class of compounds that can be synthesized or utilized via these advanced cross-coupling techniques to create stereochemically complex molecules.
Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that contains portions of all starting materials. researchgate.net These reactions are prized for their atom economy and step efficiency. While many MCRs are designed to synthesize the benzimidazole ring itself, existing benzimidazole derivatives can also act as crucial building blocks in subsequent MCRs. researchgate.netnih.gov For example, a one-pot synthesis of 2-aminothiophene linked benzimidazoles was achieved using 2-cyanomethyl benzimidazoles in a modified Gewald multicomponent reaction. researchgate.net The reactivity of the this compound scaffold suggests its potential utility in similar synthetic strategies, where the core structure can be incorporated into a larger molecule through a one-pot procedure.
Applications in Materials Science
The electronic and photophysical properties of the benzimidazole ring system make its derivatives attractive candidates for use in materials science, particularly in the fields of optoelectronics and polymer chemistry.
Benzimidazole derivatives are widely recognized for their fluorescent and luminescent properties. nih.govbenthamdirect.com Their unique π–π* conjugated structure often leads to strong fluorescence emission. nih.gov Many derivatives exhibit significant Stokes shifts, a phenomenon often linked to an excited-state intramolecular proton transfer (ESIPT) mechanism, making them useful as fluorescent probes and for other applications. researchgate.net
The luminescence of benzimidazoles is highly tunable through chemical modification. Studies on various derivatives show that their emission properties are sensitive to substituents on the benzimidazole core. For instance, a series of novel benzimidazole derivatives exhibited strong blue light emission with high fluorescence quantum yields ranging from 42% to 80%. nih.govbenthamdirect.com The formation of metal complexes with benzimidazole ligands can also dramatically enhance or alter luminescent properties. tandfonline.commdpi.com Zinc(II) complexes with 1H-benzimidazole-2-yl hydrazone ligands, for example, show excitation-dependent emission, changing color from blue to green. mdpi.com
Given these precedents, this compound is expected to be a luminescent material, likely emitting in the blue region of the spectrum. The benzyl (B1604629) and methoxymethyl groups would modulate the electronic structure of the benzimidazole core, influencing the exact wavelength and quantum efficiency of its emission.
Table 1: Photophysical Properties of Selected Benzimidazole Derivatives
| Compound/Complex | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (Φ) | Solvent/State | Citation |
| BMPO | - | 423 | 0.72 | DMA | nih.govbenthamdirect.com |
| Me-BMPO | - | 428 | 0.50 | DMA | nih.govbenthamdirect.com |
| Di-MeBIPO | - | 435 | 0.42 | DMA | nih.govbenthamdirect.com |
| F-BIPO | - | 423 | 0.73 | DMA | nih.govbenthamdirect.com |
| Cl-BIPO | - | 421 | 0.80 | DMA | nih.govbenthamdirect.com |
| Tb(III) Complex with HL1 | - | - | 0.748 | - | tandfonline.com |
| Zn(II) Complex (1) | 410 | 517 | 0.192 | Solid State | mdpi.com |
This table is interactive. Click on the headers to sort the data.
Polybenzimidazoles (PBIs) are a class of high-performance polymers known for their exceptional thermal and mechanical stability. dtu.dk These polymers have found applications in demanding environments, including electrochemical cells and separation membranes. dtu.dk The properties of PBIs can be finely tuned by modifying the polymer backbone, including through N-substitution on the benzimidazole ring.
N-alkylation or N-arylation of PBI is a key strategy to produce anion exchange membranes. dtu.dk The introduction of substituents like the benzyl group in this compound is directly relevant to this area of polymer chemistry. Monomers containing such N-substituted benzimidazole structures can be polymerized to create materials with specific ion-conduction properties. The presence of the benzyl group can also improve the solubility of the resulting polymers in common organic solvents, easing processing challenges that can be a limitation for some PBIs. dtu.dk Furthermore, the methoxymethyl group could serve as a potential site for cross-linking, allowing for the creation of robust polymer networks with enhanced mechanical and chemical stability.
Catalytic Applications of this compound and its Metal Complexes
The benzimidazole scaffold is an excellent ligand in coordination chemistry, capable of forming stable complexes with a wide range of transition metals. nih.govresearchgate.net The two nitrogen atoms of the imidazole (B134444) ring act as effective coordination sites. These metal complexes are often catalytically active and are employed in various organic transformations and polymerization reactions. nih.gov
For example, copper complexes of 1H-benzimidazole-2-yl hydrazones have been synthesized and characterized, demonstrating the coordinating ability of the benzimidazole nitrogen atom. nih.gov Similarly, complexes of 2-(4-nitrophenyl)-1H-benzimidazole with transition metals are noted for their potential to exhibit enhanced catalytic activity. nih.gov
The compound this compound can serve as a ligand to form such catalytically active metal complexes. The substituents at the N-1 and C-2 positions play a crucial role in modulating the properties of the resulting catalyst.
The N-1 Benzyl Group: This bulky group provides steric hindrance around one of the coordinating nitrogen atoms, which can influence the selectivity of the catalyst (e.g., enantioselectivity in asymmetric catalysis). It also enhances the lipophilicity of the complex, improving its solubility in nonpolar reaction media.
The C-2 Methoxymethyl Group: This group can influence the electronic properties of the ligand through inductive effects. The oxygen atom in the methoxymethyl group could also potentially act as an additional coordination site, creating a pincer-type ligand that can lead to more stable and reactive metal complexes.
These tailored electronic and steric properties make metal complexes derived from this compound promising candidates for catalysts in a variety of synthetic applications.
Supramolecular Chemistry and Host-Guest Interactions Involving the Chemical Compound
There is a lack of published studies detailing the involvement of this compound in supramolecular assemblies or host-guest systems. While benzimidazole derivatives, in general, are known to participate in non-covalent interactions such as hydrogen bonding and π-π stacking, which are fundamental to supramolecular chemistry, specific research on the host-guest chemistry of this compound, including the formation of inclusion complexes or its use as a building block for larger supramolecular architectures, has not been reported.
Exploration of Photophysical Properties and Potential Optoelectronic Applications
Detailed investigations into the photophysical properties of this compound, such as its absorption and emission spectra, quantum yield, and fluorescence lifetime, are not present in the available scientific literature. Consequently, its potential for optoelectronic applications, which would be derived from such fundamental photophysical data, remains unevaluated. Studies on other benzimidazole derivatives have shown that their electronic properties can be tuned by substituent changes, suggesting that this compound could possess interesting photophysical characteristics, but experimental data is required for confirmation. researchgate.netnih.govresearchgate.net
Advanced Bioinorganic Chemistry Studies
The interaction of this compound with metal ions and its potential use in creating enzyme models are areas that also lack specific research. The benzimidazole moiety is known to be an effective ligand for a variety of metal ions, and its derivatives have been used to construct coordination complexes with interesting structural and catalytic properties. researchgate.netnih.govresearchgate.netnih.govmdpi.com However, no studies were found that specifically characterize the coordination complexes of this compound or explore their utility as mimics of enzyme active sites.
Future Directions and Emerging Research Avenues for 1 Benzyl 2 Methoxymethyl 1h Benzoimidazole
Integration with Artificial Intelligence and Machine Learning in Chemical Design
The convergence of artificial intelligence (AI) and chemistry is revolutionizing the design of novel molecules. For 1-Benzyl-2-methoxymethyl-1H-benzoimidazole, AI and machine learning (ML) can significantly accelerate the exploration of its chemical space and the prediction of its properties.
De novo drug design, a computational approach to generate novel molecular structures, can be enhanced by AI to create derivatives of this compound with optimized characteristics. researchgate.net Generative models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be trained on existing libraries of benzimidazole (B57391) compounds to propose new structures with high predicted activity and desirable pharmacokinetic profiles.
Furthermore, predictive modeling can be employed to forecast the biological activities and physicochemical properties of these newly designed analogues. Quantitative Structure-Activity Relationship (QSAR) models, powered by machine learning algorithms, can establish correlations between the structural features of this compound derivatives and their therapeutic effects. A computational study on 1-benzyl-2-phenyl-1H-benzimidazole derivatives has already demonstrated the potential of Density Functional Theory (DFT) calculations to predict geometrical parameters, IR and UV-Vis spectra, and molecular reactive properties. researchgate.net These in silico methods can also predict nonlinear optical (NLO) properties, suggesting that some derivatives could be valuable NLO materials. nih.gov
Table 1: Potential Applications of AI/ML in the Development of this compound Derivatives
| AI/ML Application | Description | Potential Outcome |
| Generative Models | Use of RNNs and GANs to design novel derivatives. | Discovery of new compounds with enhanced biological activity. |
| Predictive Modeling | QSAR and DFT calculations to forecast properties. | Optimization of pharmacokinetic and material properties. |
| Molecular Docking | Simulation of binding interactions with biological targets. | Identification of potential therapeutic targets and elucidation of mechanisms. |
Exploration of Unconventional Synthetic Routes and Sustainable Chemistry
The synthesis of benzimidazole derivatives is increasingly moving towards greener and more sustainable methods. chemmethod.com For this compound, future research will likely focus on eco-friendly synthetic protocols that minimize waste and energy consumption.
Conventional methods for benzimidazole synthesis often require harsh reaction conditions and hazardous solvents. chemmethod.com Green chemistry approaches, such as the use of deep eutectic solvents (DES) as both reaction media and reagents, offer a promising alternative. nih.gov Research has shown that the reaction of o-phenylenediamine (B120857) with aldehydes in a choline (B1196258) chloride-based DES can produce 1,2-disubstituted benzimidazoles in high yields. nih.gov
Other sustainable methods include microwave-assisted synthesis, which can significantly reduce reaction times, and the use of nanocatalysts, which offer high efficiency and recyclability. mdpi.comnih.gov For instance, zinc oxide nanoparticles have been successfully used for the cyclocondensation of o-phenylenediamine and aromatic aldehydes. mdpi.comresearchgate.net A ball-milling technique using recyclable ionic liquid-coated ZnO nanoparticles has also been developed for the selective synthesis of 1,2-disubstituted benzimidazoles, emphasizing the eco-friendly nature of this approach. rsc.org
Table 2: Comparison of Synthetic Methods for Benzimidazole Derivatives
| Synthetic Method | Advantages | Disadvantages |
| Conventional Synthesis | Well-established procedures. | Often requires harsh conditions, hazardous solvents, and long reaction times. chemmethod.com |
| Microwave-Assisted | Reduced reaction times, higher yields. nih.gov | Requires specialized equipment. |
| Deep Eutectic Solvents | Eco-friendly, high yields, simplified work-up. nih.gov | May require elevated temperatures. |
| Nanocatalysis | High efficiency, recyclability, mild conditions. mdpi.com | Catalyst synthesis and separation can be complex. |
| Ball-Milling | Solvent-free, high selectivity, eco-friendly. rsc.org | May not be suitable for all substrates. |
Advanced Mechanistic Elucidation of Biological Interactions (focus on molecular mechanisms)
While the broader class of benzimidazoles is known for a wide range of biological activities, the specific molecular mechanisms of this compound are yet to be fully elucidated. researchgate.net Future research should focus on understanding its interactions with biological targets at a molecular level.
Benzimidazole derivatives are known to interact with various biomolecules, including enzymes and nucleic acids, due to their structural similarity to natural purines. researchgate.net This allows them to act as competitive inhibitors or to intercalate into DNA. Advanced spectroscopic techniques, such as femtosecond stimulated Raman spectroscopy, can be used to study the primary photodynamics of benzimidazole derivatives and their interactions with metal ions, which can be crucial for their biological function. nih.gov
Computational methods like molecular docking can provide insights into the binding modes of this compound with potential protein targets. For example, in silico studies on other 1,2-disubstituted benzimidazoles have predicted their binding affinities to targets like liver alcohol dehydrogenase and antihypertensive protein hydrolase. researchgate.net Such studies can guide the design of more potent and selective therapeutic agents.
Development of Novel Analytical Probes Utilizing the Chemical Compound
The fluorescent properties of the benzimidazole scaffold make it an excellent candidate for the development of chemosensors. nih.gov this compound could be engineered into novel analytical probes for the detection of various analytes.
Benzimidazole-based fluorescent probes have been successfully developed for the detection of metal ions like Co2+ and for sensing nitroaromatic compounds. mdpi.com These probes often work on the principle of photoinduced electron transfer (PET), where the binding of the analyte modulates the fluorescence of the probe. The substituents on the benzimidazole ring can be tailored to achieve high selectivity and sensitivity for a specific target.
The development of such probes based on this compound could have significant applications in environmental monitoring, clinical diagnostics, and food safety. For instance, a probe capable of detecting heavy metal ions in water or biothiols in biological fluids could be of great value. acs.org
Potential in Niche Chemical Technologies and Specialized Material Applications
Beyond its potential in medicinal chemistry, this compound could find applications in various niche technologies and specialized materials. The unique electronic and structural properties of the benzimidazole core can be harnessed for the development of advanced materials.
One area of interest is in the field of energetic materials. Theoretical studies on nitro-substituted benzimidazole derivatives have shown that the stability and energetic properties of these compounds can be tuned by modifying the substituents on the benzimidazole ring. bohrium.comnih.gov While this compound is not a traditional energetic material, its core structure could be modified to create new high-energy-density materials with tailored properties.
Another potential application is in the development of materials with nonlinear optical (NLO) properties. Computational studies have suggested that some 1,2-disubstituted benzimidazole derivatives can exhibit significant NLO behavior, making them candidates for use in optoelectronic devices. nih.gov The specific substituents on this compound could be optimized to enhance these properties.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 1-Benzyl-2-methoxymethyl-1H-benzoimidazole, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via multi-step protocols involving condensation and cyclization. For example:
-
Step 1 : React o-phenylenediamine with carbon disulfide in ethanol under basic conditions to form 1H-benzo[d]imidazole-2-thiol .
-
Step 2 : Introduce the methoxymethyl group via alkylation using methoxymethyl chloride under inert atmosphere (e.g., N₂) .
-
Step 3 : Benzylation at the N1 position using benzyl bromide in DMF with K₂CO₃ as a base .
-
Yield Optimization : Higher yields (>80%) are achieved by controlling temperature (60–80°C), solvent polarity, and stoichiometric ratios (1:1.2 for benzyl bromide) .
Key Reaction Parameters Solvent: DMF or ethanol Catalyst: K₂CO₃ or NaOH Temperature: 60–80°C Yield Range: 75–85%
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm substitution patterns. For example, the benzyl group shows aromatic protons at δ 7.2–7.4 ppm, while the methoxymethyl group exhibits a singlet at δ 3.3–3.5 ppm (¹H) and δ 55–60 ppm (¹³C) .
- IR Spectroscopy : Detect functional groups (e.g., C-N stretch at 1250–1350 cm⁻¹, C-O-C stretch at 1100 cm⁻¹) .
- HRMS : Validate molecular weight (e.g., [M+H]⁺ at m/z 267.1234 for C₁₆H₁₆N₂O) .
Q. What initial biological screening approaches are recommended for evaluating pharmacological activity?
- Methodological Answer :
- Anticancer Activity : Use MTT assays against cell lines (e.g., HeLa, MCF-7) with IC₅₀ values compared to reference drugs like doxorubicin .
- Antimicrobial Screening : Perform agar diffusion assays against E. coli and S. aureus with zone-of-inhibition measurements .
- Docking Studies : Preliminary computational screening against target proteins (e.g., EGFR kinase) using AutoDock Vina to prioritize compounds for in vitro testing .
Advanced Research Questions
Q. How do structural modifications at the N1 and C2 positions affect biological activity?
- Methodological Answer :
-
N1 Substitution : Benzyl groups enhance lipophilicity, improving blood-brain barrier penetration for CNS targets. Replacing benzyl with bulkier groups (e.g., naphthyl) increases anticancer potency but may reduce solubility .
-
C2 Modifications : Methoxymethyl groups improve metabolic stability compared to methyl or ethyl analogs. Introducing electron-withdrawing groups (e.g., nitro) at C5/C6 positions enhances antimicrobial activity .
Structure-Activity Trends Increased Anticancer Activity : N1-benzyl + C2-methoxymethyl Improved Solubility : C2-hydroxymethyl or PEG-linked chains Enhanced Selectivity : Halogen substitutions at C5/C6
Q. How can computational methods predict physicochemical properties and reactivity?
- Methodological Answer :
- DFT Calculations : Optimize geometry using B3LYP/6-31G* to determine bond lengths and charge distribution. For example, the methoxymethyl group’s electron-donating effect increases HOMO energy, enhancing nucleophilic reactivity .
- MD Simulations : Assess stability in aqueous environments (e.g., RMSD < 2 Å over 50 ns trajectories) to predict solubility .
- ADMET Prediction : Tools like SwissADME estimate logP (2.5–3.0) and bioavailability scores (>0.55) to prioritize candidates .
Q. How should researchers address contradictions in pharmacological data across studies?
- Methodological Answer :
- Standardized Assays : Replicate experiments using identical cell lines (e.g., MCF-7 vs. MDA-MB-231) and protocols (e.g., 48-hour incubation for MTT) to minimize variability .
- Meta-Analysis : Pool data from multiple studies (e.g., IC₅₀ values) and apply statistical models (e.g., ANOVA) to identify outliers or confounding factors .
- Mechanistic Studies : Use siRNA knockdown or CRISPR-edited cells to confirm target specificity if off-target effects are suspected .
Q. What strategies improve selectivity for biological targets (e.g., kinases vs. GPCRs)?
- Methodological Answer :
- Fragment-Based Design : Incorporate pharmacophores from selective inhibitors (e.g., quinazoline for EGFR) into the benzimidazole scaffold .
- Covalent Binding : Introduce reactive groups (e.g., acrylamide) at C2 to form irreversible bonds with cysteine residues in the target’s active site .
- Selectivity Screening : Use panel assays (e.g., Eurofins KinaseProfiler) to compare inhibition across 100+ kinases, prioritizing compounds with >10-fold selectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
